molecular formula C16H17NO2 B3208444 (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-44-0

(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No. B3208444
CAS RN: 1049980-44-0
M. Wt: 255.31 g/mol
InChI Key: XNYGRLNTFFUDFS-ABAIWWIYSA-N
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Description

(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, also known as NAP, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in cellular homeostasis. (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to activate the Akt pathway, which is involved in cell survival and proliferation. (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has also been shown to promote cell survival, proliferation, and differentiation. In animal models, (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has been shown to improve cognitive function and reduce the severity of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is also stable and can be easily synthesized in large quantities. However, one of the limitations of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid. One area of research is the development of new synthesis methods that can improve the purity and yield of the product. Another area of research is the investigation of the potential therapeutic applications of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid in various disease models. Additionally, the mechanism of action of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is a synthetic compound that has shown promising therapeutic potential in various disease models. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid and its mechanism of action.

Scientific Research Applications

(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has been investigated for its ability to protect against neuronal damage caused by oxidative stress, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's. (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid has also been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15-9-11(10-17-15)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,11,15,17H,8-10H2,(H,18,19)/t11-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGRLNTFFUDFS-ABAIWWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid

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